molecular formula C10H8N2O3 B13320294 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13320294
M. Wt: 204.18 g/mol
InChI Key: SBURESBGPLRCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

    4-Hydroxyphenylpyruvic acid: Shares the hydroxyphenyl group but differs in the presence of a pyruvic acid moiety.

    4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group with an acetic acid moiety.

    4-Hydroxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Its combination of antioxidant and potential therapeutic properties makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c13-9-3-1-8(2-4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15)

InChI Key

SBURESBGPLRCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.